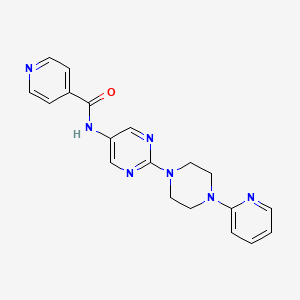
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)isonicotinamide is a useful research compound. Its molecular formula is C19H19N7O and its molecular weight is 361.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19N7O
- Molecular Weight : 361.4 g/mol
- CAS Number : 1396674-95-5
Target Enzymes
This compound primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent.
Biochemical Pathways
The inhibition of AChE affects several physiological processes, including:
- Muscle Contraction : Increased acetylcholine availability can enhance neuromuscular transmission.
- Cognitive Function : Elevated acetylcholine levels may improve memory and learning capabilities.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- Antidepressant Activity : In vitro studies indicated that derivatives of similar piperazine-based compounds showed potent serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties .
- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer mechanisms .
Case Study 1: Anticholinesterase Activity
A study focused on the synthesis and evaluation of similar pyrimidine derivatives demonstrated that compounds with structural similarities to this compound displayed potent AChE inhibitory activity, with IC50 values in the low micromolar range. This highlights the potential of these compounds in treating cognitive disorders .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the piperazine ring enhanced antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-18(15-4-7-20-8-5-15)24-16-13-22-19(23-14-16)26-11-9-25(10-12-26)17-3-1-2-6-21-17/h1-8,13-14H,9-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIZVQMNRKWIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














